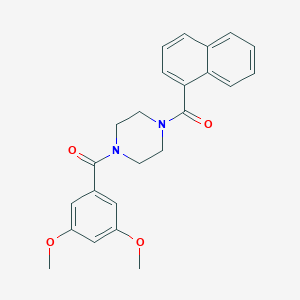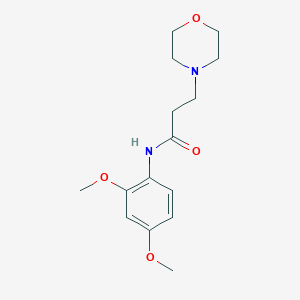
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone, also known as BPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPE is a white crystalline powder that is soluble in water and organic solvents. It has a molecular weight of 313.43 g/mol and a melting point of 156-160°C.
作用机制
The exact mechanism of action of 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone is not fully understood, but it is believed to act by binding to specific receptors or enzymes in the body. In cancer cells, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This leads to cell death and inhibition of tumor growth. In viruses, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to inhibit the activity of the viral protease enzyme, which is essential for viral replication and maturation. This leads to inhibition of viral growth and replication.
Biochemical and Physiological Effects
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to have various biochemical and physiological effects in the body. In cancer cells, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In viruses, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to inhibit viral replication and maturation. In addition, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone in lab experiments is its high purity and stability. 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone.
未来方向
There are many potential future directions for research on 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone. One area of interest is in the development of 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone-based fluorescent probes for bioimaging applications. Another area of interest is in the development of 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone-based drugs for the treatment of cancer, viral infections, and other diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone, which may lead to the development of safer and more effective drugs.
合成方法
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone can be synthesized using a variety of methods, including the reaction of 1,4-dibromobutane with piperidine followed by the reaction of the resulting 1,4-bis(piperidin-1-yl)butane with 2-chloroethanol and phenol. Another method involves the reaction of 1,4-dibromobutane with piperidine followed by the reaction of the resulting 1,4-bis(piperidin-1-yl)butane with 2-phenoxyethanol. Both methods yield 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone with high purity and yield.
科学研究应用
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to have anticancer, antiviral, and antibacterial properties. 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has also been studied for its potential use as a fluorescent probe in bioimaging due to its ability to selectively bind to DNA and RNA. Additionally, 1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone has been shown to have potential applications in the field of organic electronics due to its high electron mobility and stability.
属性
产品名称 |
1-(1,4'-Bipiperidin-1'-yl)-2-phenoxyethanone |
|---|---|
分子式 |
C18H26N2O2 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-phenoxy-1-(4-piperidin-1-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C18H26N2O2/c21-18(15-22-17-7-3-1-4-8-17)20-13-9-16(10-14-20)19-11-5-2-6-12-19/h1,3-4,7-8,16H,2,5-6,9-15H2 |
InChI 键 |
SNZVCESACIVHNW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)COC3=CC=CC=C3 |
规范 SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)

![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)


![1-[(4-Bromophenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B248995.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(4-Methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249000.png)

![1-(2-Chlorobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B249002.png)